molecular formula C22H22N6O3S2 B1227123 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide

Cat. No. B1227123
M. Wt: 482.6 g/mol
InChI Key: VETFGICUBCYPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[3-methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]benzenesulfonamide is a member of benzenes and a sulfonamide.

Scientific Research Applications

Anticancer Properties

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide and its derivatives have been explored for their potential in cancer treatment. For instance, a study focused on the synthesis and evaluation of similar compounds for their anticancer activities, highlighting their effectiveness against specific cancer cell lines. The research revealed that certain compounds within this group showed marked anticancer activity, thereby suggesting a potential role in developing new therapeutic agents (Karakuş et al., 2018).

Anti-Inflammatory and Analgesic Effects

Research has also been conducted on the anti-inflammatory and analgesic properties of compounds structurally related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide. A study synthesized novel derivatives and tested them for these properties, finding that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Ş. Küçükgüzel et al., 2013).

Antimicrobial Activity

The antimicrobial potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide derivatives has been explored in scientific research. Various studies have synthesized new derivatives and evaluated their antimicrobial activity against different bacteria and fungi. These studies have shown promising results, with some compounds demonstrating significant antibacterial and antifungal properties (Sarvaiya et al., 2019).

properties

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide

Molecular Formula

C22H22N6O3S2

Molecular Weight

482.6 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C22H22N6O3S2/c1-4-20-24-25-22(32-20)27-33(30,31)18-11-7-16(8-12-18)23-13-19-15(3)26-28(21(19)29)17-9-5-14(2)6-10-17/h5-13,26H,4H2,1-3H3,(H,25,27)

InChI Key

VETFGICUBCYPMX-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)C)C

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide
Reactant of Route 2
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide
Reactant of Route 6
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide

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